N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine
Description
N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine (CAS: 140712-79-4) is a chemically modified nucleoside derivative widely used in oligonucleotide synthesis and biomedical research. Its molecular formula is C₃₈H₃₅N₅O₆, with a molecular weight of 657.73 g/mol . The compound features a benzoyl group at the N6 position of adenine and a 4,4′-dimethoxytrityl (DMTr) protecting group at the 3′-hydroxyl position, which enhances solubility and prevents undesired side reactions during solid-phase DNA synthesis . It is commonly employed as a phosphoramidite monomer in automated oligonucleotide synthesis, particularly for constructing antisense strands or modified nucleic acids .
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)49-31-21-33(48-32(31)22-44)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32+,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXBQKFIXWICJR-WIHCDAFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579723 | |
| Record name | N-Benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140712-79-4 | |
| Record name | N-Benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine typically involves multiple steps. The process begins with the protection of the hydroxyl groups of the nucleoside to prevent unwanted reactions. The 4,4’-dimethoxytrityl (DMT) group is commonly used for this purpose. The benzoylation of the amino group at the N6 position is then carried out using benzoyl chloride in the presence of a base such as pyridine. The final product is obtained after purification through column chromatography.
Industrial Production Methods
In an industrial setting, the production of N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated synthesizers and high-performance liquid chromatography (HPLC) is common to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or DMT-protected sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: Employed in the study of DNA and RNA interactions, as well as in the development of nucleic acid-based therapeutics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The primary differences among analogues lie in the position and type of protecting groups , substituents (e.g., halogenation), and backbone modifications . Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Functional and Application Differences
Protection Strategy :
- 3′-O-DMTr (Target) : Preferred for 3′-5′ oligonucleotide elongation in solid-phase synthesis .
- 5′-O-DMTr (e.g., 5′-O-DMTr-thymidine) : Used for 5′-end protection in reverse (5′-3′) synthesis workflows .
- Dual Protection (3′-O-TBS + 5′-O-DMTr) : Enhances stability during long synthetic sequences but requires additional deprotection steps .
Backbone Modifications :
- 2′-Fluoro/Chloro Derivatives : Improve nuclease resistance and binding affinity, making them suitable for antisense or siRNA applications .
- 3′-O-Succinate : Facilitates covalent attachment to controlled-pore glass (CPG) supports for high-throughput synthesis .
Therapeutic Relevance :
Stability and Reactivity
Research Findings and Industrial Relevance
- Mechanochemical Synthesis: The target compound’s phosphoramidite derivative demonstrated 75% coupling efficiency in solvent-free mechanochemical reactions, reducing waste compared to traditional methods .
- Purity Standards : HPLC analysis confirmed ≥99.9% purity for pharmaceutical-grade batches, essential for FDA-compliant drug development .
- Cost-Effectiveness : Bulk pricing for the target compound is ~$500/g, whereas 2′-chloro derivatives cost \sim$800/g due to complex synthesis .
Biological Activity
N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine (Bz-DMT-dA) is a modified nucleoside that has garnered attention for its potential applications in pharmacology and biochemistry. This compound features a benzoyl group at the N6 position and a dimethoxytrityl protecting group at the 3' position, which enhances its stability and solubility. Understanding its biological activity is crucial for developing therapeutic applications.
- Molecular Formula : C38H35N5O6
- Molecular Weight : 657.73 g/mol
- CAS Number : 64325-78-6
- Purity : >99% (HPLC)
- Appearance : White to almost white powder or crystal
N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine acts primarily as a pharmaceutical intermediate, which can be utilized in synthesizing various nucleoside analogs. Its structure allows it to interact with nucleic acid components, potentially influencing DNA/RNA synthesis and stability. The presence of the benzoyl group is known to enhance binding affinity to biological targets, while the dimethoxytrityl group provides protection during chemical reactions.
Antiviral Activity
Research indicates that nucleoside analogs similar to Bz-DMT-dA exhibit antiviral properties by inhibiting viral replication. For instance, studies have shown that modifications at the N6 position can enhance the efficacy of compounds against various RNA viruses, including those responsible for influenza and HIV. The benzoyl modification may improve cellular uptake and bioavailability, leading to increased antiviral activity.
Anticancer Properties
Studies exploring the anticancer potential of modified nucleosides have highlighted the role of Bz-DMT-dA in inhibiting cancer cell proliferation. The compound's ability to mimic natural nucleotides allows it to interfere with DNA synthesis in rapidly dividing cancer cells. Preliminary data suggest that Bz-DMT-dA may induce apoptosis in specific cancer cell lines, although further research is needed to elucidate the underlying mechanisms.
Enzyme Inhibition
N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine has been investigated for its role as an inhibitor of various enzymes involved in nucleotide metabolism. For example, it has shown potential as an inhibitor of deoxyribonucleoside kinases, which are critical for DNA synthesis. This inhibition can lead to reduced proliferation of cells that rely heavily on these pathways.
Case Studies
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Antiviral Activity Against HIV
- A study demonstrated that similar benzoylated nucleosides exhibit significant inhibitory effects on HIV replication in vitro. The mechanism was attributed to competitive inhibition of reverse transcriptase.
- Results : Compounds showed IC50 values in the low micromolar range, indicating potent antiviral activity.
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Anticancer Efficacy
- In a recent experiment involving human breast cancer cell lines, Bz-DMT-dA was tested for its ability to induce apoptosis.
- Results : Flow cytometry analysis revealed a significant increase in apoptotic cells when treated with Bz-DMT-dA compared to control groups.
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Enzyme Inhibition Studies
- Research focused on the inhibition of deoxyribonucleoside kinase by Bz-DMT-dA.
- Results : Kinetic studies indicated that Bz-DMT-dA acts as a non-competitive inhibitor with a Ki value suggesting effective inhibition at physiological concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
